N-[4-(diethylamino)benzyl]tetrahydro-3-thiophenamine 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(diethylamino)benzyl]tetrahydro-3-thiophenamine 1,1-dioxide, commonly known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the development and activation of B cells, which are responsible for producing antibodies against foreign substances. TAK-659 has shown potential as a therapeutic agent for various B cell-related diseases, including cancer and autoimmune disorders.
Mecanismo De Acción
TAK-659 binds to the ATP-binding site of BTK, thereby blocking its activity and inhibiting downstream signaling pathways that are essential for B cell survival and proliferation. This leads to the suppression of B cell activation and proliferation, which is beneficial in the treatment of B cell-related diseases.
Biochemical and Physiological Effects:
TAK-659 has been shown to inhibit BTK and downstream signaling pathways in various preclinical models, leading to the suppression of B cell proliferation and survival. In addition, TAK-659 has been shown to enhance the anti-tumor activity of other agents in preclinical models of B cell malignancies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TAK-659 has several advantages as a research tool, including its high potency and selectivity for BTK, as well as its ability to inhibit B cell activation and proliferation. However, TAK-659 also has some limitations, including its relatively short half-life and potential off-target effects.
Direcciones Futuras
There are several potential future directions for research on TAK-659. One area of interest is the development of combination therapies that include TAK-659 and other agents that target B cell-related pathways. Another area of interest is the evaluation of TAK-659 in other B cell-related diseases, such as multiple sclerosis and rheumatoid arthritis. Finally, further study is needed to fully understand the potential off-target effects of TAK-659 and to develop strategies to mitigate these effects.
Métodos De Síntesis
The synthesis of TAK-659 involves several steps, starting with the reaction of 4-(diethylamino)benzaldehyde with tetrahydrothiophene-3-carbaldehyde to form the corresponding imine. The imine is then reduced to the amine using sodium borohydride, followed by oxidation with m-chloroperoxybenzoic acid to yield the final product, TAK-659.
Aplicaciones Científicas De Investigación
TAK-659 has been extensively studied for its potential as a therapeutic agent for various B cell-related diseases. In preclinical studies, TAK-659 has shown efficacy in inhibiting BTK and suppressing B cell proliferation and survival. Clinical trials are currently underway to evaluate the safety and efficacy of TAK-659 in patients with B cell malignancies and autoimmune disorders.
Propiedades
Fórmula molecular |
C15H24N2O2S |
---|---|
Peso molecular |
296.4 g/mol |
Nombre IUPAC |
N-[[4-(diethylamino)phenyl]methyl]-1,1-dioxothiolan-3-amine |
InChI |
InChI=1S/C15H24N2O2S/c1-3-17(4-2)15-7-5-13(6-8-15)11-16-14-9-10-20(18,19)12-14/h5-8,14,16H,3-4,9-12H2,1-2H3 |
Clave InChI |
XBWOJGJUBDPOFF-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)CNC2CCS(=O)(=O)C2 |
SMILES canónico |
CCN(CC)C1=CC=C(C=C1)CNC2CCS(=O)(=O)C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.